

The Chemical Architecture and Properties of Sulcatone: A Technical Guide

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Compound of Interest

Compound Name: Sulcatone

Cat. No.: B7770689

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Abstract

Sulcatone, scientifically known as 6-methyl-5-hepten-2-one, is a naturally occurring unsaturated ketone with significant roles in chemical ecology and potential applications in pest management and fragrance industries.[1][2] This volatile organic compound is a key component of various essential oils, including citronella and lemongrass, and is recognized as an important semiochemical, acting as a pheromone for a variety of insects and mammals.[3] [4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of **Sulcatone**. It also delves into its biological significance, particularly its role in insect chemical communication, with a focus on its interaction with the Or4 odorant receptor in mosquitoes.[2] Detailed experimental protocols for its synthesis and analysis are provided, alongside visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Properties

Structure and Nomenclature

Sulcatone is a monoterpene ketone. Its structure consists of a seven-carbon chain with a double bond between the fifth and sixth carbon atoms and a ketone functional group at the second carbon position. A methyl group is attached to the sixth carbon.

- IUPAC Name: 6-Methylhept-5-en-2-one

- Synonyms: Methyl heptenone, 2-Methyl-2-hepten-6-one
- Chemical Formula: C₈H₁₄O
- Molecular Weight: 126.20 g/mol
- CAS Number: 110-93-0

Physicochemical Properties

Sulcatone is a colorless liquid with a characteristic fruity, citrus-like odor. It is practically insoluble in water but soluble in organic solvents like alcohol and ether. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Weight	126.20 g/mol	
Appearance	Colorless liquid	
Odor	Fruity, citrus-like	
Boiling Point	173.5 °C	
Melting Point	-67.1 °C	
Density	0.8546 g/mL	
Solubility in Water	Practically insoluble	
Solubility in Organic Solvents	Soluble in alcohol and ether	

Stereoisomerism

The chemical structure of **Sulcatone** (6-methyl-5-hepten-2-one) does not contain any chiral centers, which are carbon atoms attached to four different substituent groups. Therefore, **Sulcatone** is an achiral molecule and does not exhibit enantiomerism or diastereomerism.

Synthesis and Analysis

Synthesis Protocols

Several methods have been developed for the synthesis of **Sulcatone**. A common industrial approach involves the condensation of isoprene with acetone.

This industrial method involves the reaction of isoprene with hydrogen chloride to form chloroisoamylene, which then undergoes a condensation reaction with acetone in the presence of an alkali and a phase-transfer catalyst to yield **Sulcatone**.

Experimental Protocol:

- **Reaction Setup:** In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add acetone, an aqueous solution of sodium hydroxide (45-55%), and a phase-transfer catalyst (e.g., a benzyl quaternary ammonium salt).
- **Addition of Reactant:** While stirring, slowly add chloroisoamylene to the mixture. The molar ratio of chloroisoamylene to acetone to sodium hydroxide should be approximately 1:6:9.
- **Reaction Conditions:** Maintain the reaction temperature between 55-60 °C under normal pressure.
- **Reaction Time:** Allow the reaction to proceed for 3-4 hours.
- **Work-up:** After the reaction is complete, cool the mixture and separate the organic layer.
- **Purification:** Wash the organic layer with water, dry it over anhydrous sodium sulfate, and purify by fractional distillation to obtain **Sulcatone**.

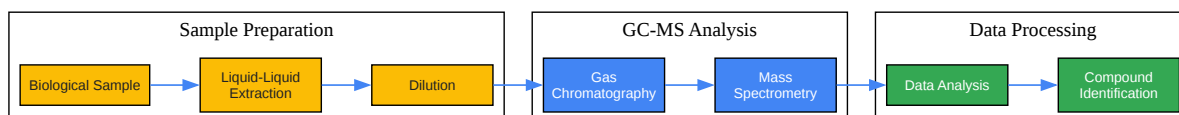
Analytical Methods

The identification and quantification of **Sulcatone** in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry or spectroscopic methods like NMR.

GC-MS is a powerful technique for the separation and identification of volatile compounds like **Sulcatone**.

Experimental Protocol:

- **Sample Preparation:** For biological samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or dichloromethane). For essential oil samples, dilute the sample in an appropriate solvent.
- **GC Conditions:**
 - **Column:** Use a non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5).
 - **Injector Temperature:** 250 °C.
 - **Oven Temperature Program:** Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 300.
 - **Ion Source Temperature:** 230 °C.
- **Data Analysis:** Identify **Sulcatone** by comparing its retention time and mass spectrum with that of a known standard.



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Caption: A simplified workflow for the analysis of **Sulcatone** using GC-MS.

NMR spectroscopy is used to elucidate the detailed molecular structure of **Sulcatone**.

Experimental Protocol:

- **Sample Preparation:** Dissolve a pure sample of **Sulcatone** (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
- **¹H NMR Spectroscopy:**
 - **Spectrometer Frequency:** 400 MHz or higher.
 - **Parameters:** Acquire a standard one-dimensional ¹H NMR spectrum. Typical chemical shifts (δ) in CDCl₃ are observed around 1.6-2.5 ppm for the methyl and methylene protons and around 5.1 ppm for the vinyl proton.
- **¹³C NMR Spectroscopy:**
 - **Spectrometer Frequency:** 100 MHz or higher.
 - **Parameters:** Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number and chemical environment of the carbon atoms in the molecule.
- **2D NMR Spectroscopy:** For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Biological Role and Signaling Pathways

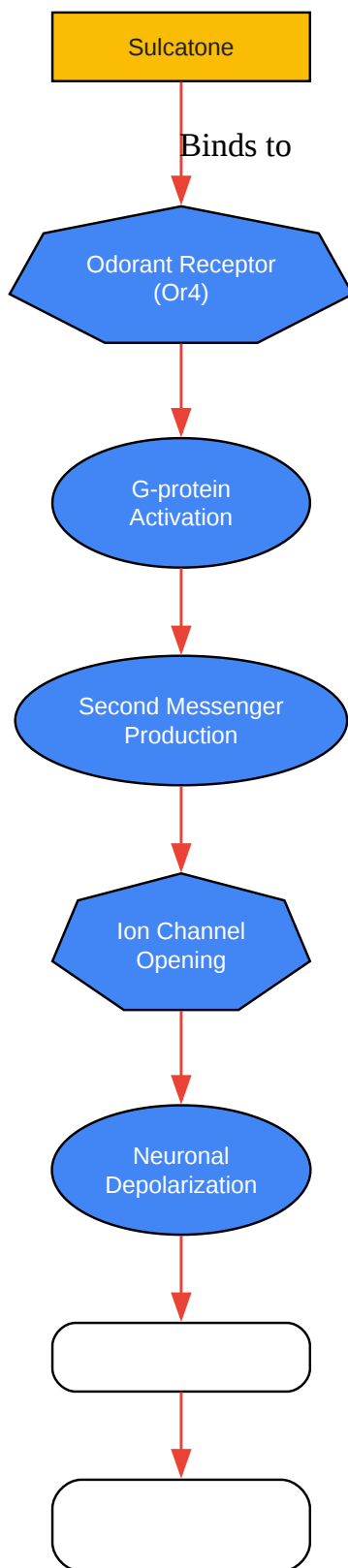
Role as a Semiochemical

Sulcatone is a versatile semiochemical, acting as a pheromone in a wide range of organisms. It functions as an alarm pheromone in some ant species and an aggregation pheromone in other insects. It is also found in the body odor of mammals and is known to be an attractant for certain mosquito species.

Mosquito Attraction Signaling Pathway

In the yellow fever mosquito, *Aedes aegypti*, **Sulcatone** is a key odorant that mediates host preference. It is detected by the odorant receptor Or4, which is expressed in the olfactory receptor neurons of the mosquito's antennae. The binding of **Sulcatone** to Or4 triggers a

signaling cascade that ultimately leads to the mosquito's attraction towards the source of the odor.

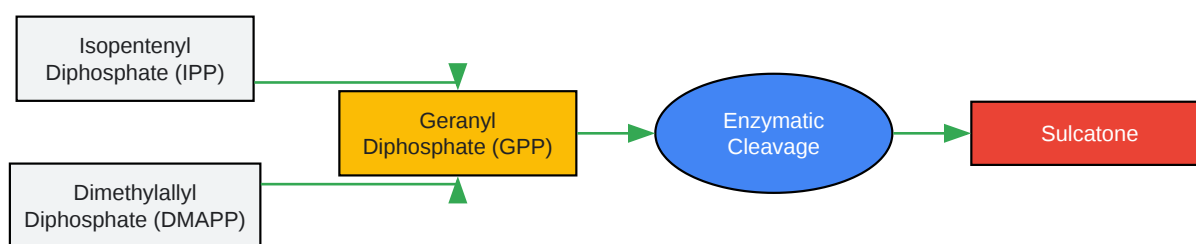


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Caption: Simplified signaling pathway of **Sulcatone**-mediated attraction in *Aedes aegypti*.

Potential Biosynthetic Pathway

The biosynthesis of **Sulcatone** in plants and insects is believed to proceed through the terpenoid pathway. A plausible route involves the cleavage of Geranyl diphosphate (GPP), a key intermediate in terpene synthesis.



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Caption: A potential biosynthetic pathway for **Sulcatone** from terpenoid precursors.

Conclusion

Sulcatone is a chemically significant molecule with diverse biological functions. Its straightforward structure and characteristic properties make it a subject of interest in synthetic chemistry, analytical chemistry, and chemical ecology. The detailed protocols and pathways presented in this guide offer a foundational resource for scientists and researchers engaged in the study and application of this important natural product. Further research into the specific enantiomers of its derivatives and the intricate details of its biosynthetic and signaling pathways will undoubtedly unveil new opportunities for its application in various scientific and industrial domains.

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